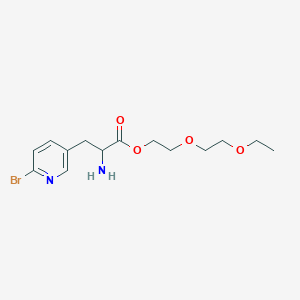

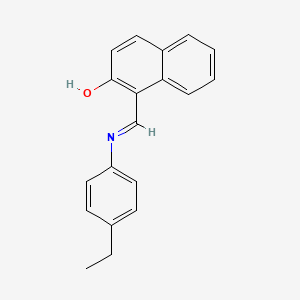

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, also known as ENM, is a synthetic compound that belongs to the family of naphthalen-2-ol derivatives. ENM has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.

科学的研究の応用

Corrosion Inhibition

A notable application of compounds similar to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol is in the field of corrosion inhibition. Schiff bases, including variants derived from naphthalen-2-ol, have demonstrated effective inhibitory performance against mild steel corrosion in acidic solutions. Their efficiency as inhibitors improves with concentration, suggesting a protective layer formation on the metal surface through adsorption processes. These compounds, through electrochemical and quantum theoretical studies, have been identified as mixed-type inhibitors, showcasing their versatility in corrosion control mechanisms (El-Lateef, Abu‐Dief, & El-Gendy, 2015).

Fluorescence Spectroscopy and Organic Light Emitting Diodes (OLEDs)

Compounds related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol have been explored for their photophysical properties, particularly in the development of organic light emitting diodes (OLEDs). Organotin compounds derived from Schiff bases exhibit significant quantum yields and lifetimes, indicating their potential in OLED fabrication. Preliminary studies on these compounds reveal intrinsic electroluminescence properties, marking them as candidates for further exploration in electronic and photonic devices (García-López et al., 2014).

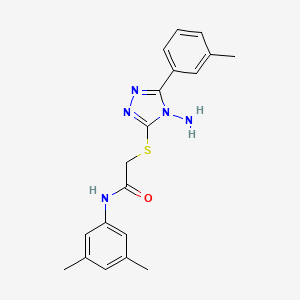

Antimicrobial Agents

The synthesis and characterization of single crystals of Schiff bases, including those structurally related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, have shown potential as antimicrobial agents. These compounds have been tested against various bacteria species, demonstrating the ability to inhibit heat shock protein 90 (Hsp90), a target of interest for antimicrobial therapy. Molecular docking studies further support their mechanism of action, opening avenues for the development of new therapeutic agents (Ranjith et al., 2014).

Interaction with Bovine Serum Albumin (BSA)

Schiff base compounds, including derivatives of naphthalen-2-ol, have been studied for their interaction with Bovine Serum Albumin (BSA). These interactions are crucial for understanding the bioavailability and distribution of such compounds within biological systems. Fluorescence spectral studies have provided insights into the binding constants and modes of interaction, offering a foundational understanding for drug design and delivery applications (Ghosh, Rathi, & Arora, 2016).

Nonlinear Optical (NLO) Materials

The synthesis and characterization of fluoro-functionalized imines, closely related to (E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol, highlight their potential in nonlinear optical (NLO) applications. These compounds exhibit high values of linear polarizability and second-order hyperpolarizability, essential properties for materials used in optical switching, modulation, and telecommunication technologies. Theoretical and experimental analyses underscore their stability and NLO capabilities, pointing towards their utility in advanced optical systems (Ashfaq et al., 2022).

特性

IUPAC Name |

1-[(4-ethylphenyl)iminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c1-2-14-7-10-16(11-8-14)20-13-18-17-6-4-3-5-15(17)9-12-19(18)21/h3-13,21H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZIGMWHWAOWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(((4-ethylphenyl)imino)methyl)naphthalen-2-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2570701.png)

![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2570711.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2570713.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2570716.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B2570721.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-3-(4-ethylphenyl)-6-(4-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2570722.png)